
(1-(叔丁氧羰基)-5-甲基-1H-吲哚-2-基)硼酸
描述
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protecting group and an indole ring. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The Boc group is commonly used to protect amines during chemical reactions, ensuring that the functional group remains intact until it is needed.
科学研究应用
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the development of enzyme inhibitors and probes for biological studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of boron-containing drugs.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
Target of Action
It’s known that boronic acids and their derivatives are often used in suzuki-miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts and various organic groups in these reactions.
Mode of Action
1-BOC-5-methylindole-2-boronic acid, like other boronic acids, is likely to participate in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium during the transmetalation step . This is followed by reductive elimination, which forms a new carbon-carbon bond .
Biochemical Pathways
Given its potential role in suzuki-miyaura cross-coupling reactions, it may be involved in the synthesis of various organic compounds .
Result of Action
Its primary use is as a reactant in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Action Environment
The action, efficacy, and stability of 1-BOC-5-methylindole-2-boronic acid can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Furthermore, the efficiency of its participation in Suzuki-Miyaura cross-coupling reactions may depend on factors such as the presence of a palladium catalyst, the pH of the reaction environment, and the temperature at which the reaction is carried out .
生化分析
Biochemical Properties
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The boronic acid group in the compound is known to form reversible covalent bonds with diols and other nucleophiles, which is crucial for its role in biochemical processes. Additionally, (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid can interact with biomolecules such as serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue .
Cellular Effects
The effects of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the activity of certain enzymes, leading to alterations in metabolic pathways and gene expression profiles. The compound’s ability to form covalent bonds with cellular proteins can result in changes to cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with the active sites of enzymes, leading to enzyme inhibition. This compound can also participate in transmetalation reactions, where it transfers its boronic acid group to a metal catalyst, facilitating the formation of new chemical bonds. Additionally, (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid can change over time. The stability of the compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid can result in changes to cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage. These effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound’s ability to form covalent bonds with biomolecules allows it to modulate various biochemical processes, including the synthesis and degradation of metabolites .
Transport and Distribution
Within cells and tissues, (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The compound’s distribution is influenced by factors such as its chemical properties, the presence of binding partners, and cellular transport mechanisms .
Subcellular Localization
The subcellular localization of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The compound’s activity and function are influenced by its localization, with different effects observed in various subcellular regions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid typically involves the borylation of an indole derivative. One common method is the rhodium-catalyzed borylation using bis(neopentyl glycolato)diboron as the borylation reagent . The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for boronic acids often involve continuous flow processes to ensure high efficiency and yield. For instance, the direct introduction of the tert-butoxycarbonyl group into various organic compounds can be achieved using flow microreactor systems . This method is advantageous due to its scalability and reduced reaction times.
化学反应分析
Types of Reactions
(1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form alcohols or phenols.
Reduction: Reduction reactions can convert boronic acids to alkanes.
Substitution: The compound can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in Suzuki-Miyaura reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 2-Thienylboronic acid
Uniqueness
What sets (1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl)boronic acid apart from similar compounds is its indole ring and Boc protecting group. The indole ring provides unique electronic properties, while the Boc group offers protection for amines during synthesis. This combination makes it particularly valuable in complex organic syntheses .
属性
IUPAC Name |
[5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BNO4/c1-9-5-6-11-10(7-9)8-12(15(18)19)16(11)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOOUPNYKOKTRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397538 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
475102-14-8 | |
| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-methyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-14-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(tert-Butoxycarbonyl)-5-methyl-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50397538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-5-methylindole-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


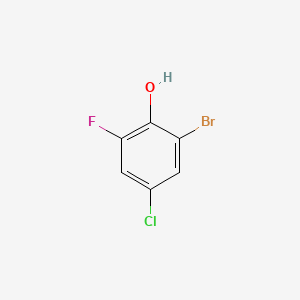
![4-allyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274306.png)
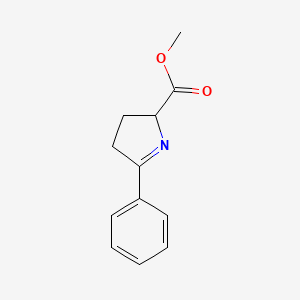
![4-ethyl-5-[1-(3-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274309.png)
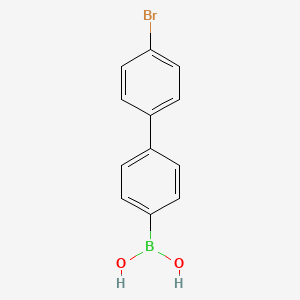

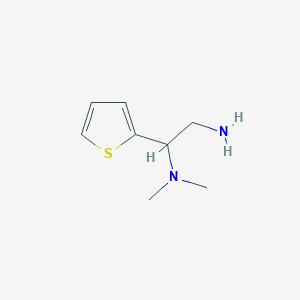

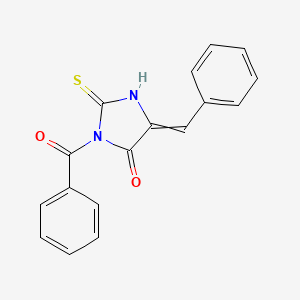
![benzenecarbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B1274319.png)


![1-(2-Aminobenzo[d]thiazol-6-yl)ethanone](/img/structure/B1274329.png)

